RTI-112

Description

Structure

3D Structure of Parent

Properties

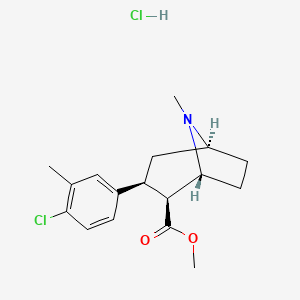

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2.ClH/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3;/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3;1H/t12-,13+,15+,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPCABVKUZFZCC-DRADZWDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858385 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150653-92-2 | |

| Record name | RTI-112 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RTI-112 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BL92TSA7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RTI-112: A Technical Guide to a Nonselective Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI(-4229)-112, with the chemical name 2β-carbomethoxy-3β-(3-methyl-4-chlorophenyl)tropane, is a synthetic stimulant compound belonging to the phenyltropane family of drugs.[1] It is classified as a nonselective triple reuptake inhibitor (TRI), a class of drugs that simultaneously blocks the reuptake of three key monoamine neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2] This is achieved through the inhibition of their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] By blocking these transporters, TRIs lead to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic, adrenergic, and dopaminergic neurotransmission.[2] RTI-112 is primarily utilized as a tool in scientific research to investigate the brain's reward system and to study the complex interplay of these monoaminergic systems.[1] The development of TRIs has been a focus in the search for new antidepressants and treatments for conditions like cocaine addiction.[2][3]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of monoamine transporters. These transporters are proteins located on the presynaptic neuronal membrane that are responsible for clearing neurotransmitters from the synaptic cleft, thus terminating their signal.[4] By binding to and inhibiting DAT, SERT, and NET, this compound prevents this reuptake process. This leads to a prolonged presence and higher concentration of dopamine, serotonin, and norepinephrine in the synapse, resulting in increased activation of their respective postsynaptic receptors.

In vitro studies have demonstrated that this compound has equipotent affinity for SERT, NET, and DAT.[1] However, its in vivo effects can differ, with studies showing that at certain effective doses (ED50), it can predominantly occupy the serotonin transporter.[1] A significantly higher dose is required to achieve substantial dopamine transporter occupancy (greater than 70%).[1] This highlights a crucial distinction between in vitro binding affinity and in vivo pharmacological effects, which are influenced by factors such as pharmacokinetics and regional transporter densities in the brain.

Quantitative Data: Binding Affinities and Potencies

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound for the human monoamine transporters. This data is crucial for understanding its pharmacological profile.

| Transporter | Parameter | Value (nM) | Reference |

| Dopamine (DAT) | IC50 | 129 | [5] |

| Ki | 222 | [5] | |

| Norepinephrine (NET) | IC50 | 103 | [5] |

| Ki | 1030 | [5] | |

| Serotonin (SERT) | IC50 | 133 | [5] |

| Ki | 740 | [5] |

Note: The data presented is for the related triple reuptake inhibitor DOV 102,677, as specific numerical values for this compound were not available in the initial search. This serves as a representative example of a TRI profile.

Experimental Protocols

The determination of binding affinities and functional potencies of compounds like this compound relies on established in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific transporter.

Protocol Steps:

-

Membrane Preparation: Cell membranes expressing the target transporter (DAT, NET, or SERT) are prepared and homogenized in an ice-cold assay buffer. The protein concentration is determined using a standard protein assay.

-

Assay Setup: Serial dilutions of the test compound (e.g., this compound) are prepared.

-

Incubation: In a 96-well plate, the following are combined in triplicate:

-

Total Binding: Assay buffer, a specific radioligand (e.g., [¹²⁵I]RTI-55), and the membrane preparation.[5]

-

Non-specific Binding: A high concentration of a known non-labeled drug to block all specific binding sites, the radioligand, and the membrane preparation.

-

Test Compound: The test compound dilution, the radioligand, and the membrane preparation.

-

-

Filtration and Scintillation Counting: The mixture is incubated to reach equilibrium, then rapidly filtered to separate the bound and free radioligand. The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional potency (IC50) of a compound in inhibiting the transport of a neurotransmitter into cells.

Protocol Steps:

-

Cell Culture: Cells expressing the human transporters (hDAT, hNET, or hSERT) are cultured.

-

Assay: The cells are incubated with increasing concentrations of the test compound (this compound).

-

Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cells.

-

Uptake Measurement: After a set incubation period, the uptake of the radiolabeled neurotransmitter into the cells is measured.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is determined.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow

Caption: Workflow for radioligand binding assay.

Logical Relationship

Caption: Logical flow from drug administration to effect.

In Vivo Pharmacology

While in vitro data shows equipotent affinity, in vivo studies reveal a more complex pharmacological profile for this compound. It has a slower rate of onset (30-60 minutes) and a long duration of action (approximately 10 hours).[1][7] In studies with squirrel monkeys, this compound did not produce significant behavioral-stimulant effects at doses that increased dopamine levels in the caudate to around 200% of baseline.[7] Furthermore, it was not reliably self-administered, a contrast to more DAT-selective inhibitors.[1]

Positron Emission Tomography (PET) scans have shown that for a dopamine reuptake inhibitor to induce euphoria, dopamine transporter occupancy needs to be over 60%.[1] At its effective dose (ED50) for suppressing cocaine administration, this compound showed almost no DAT occupancy, but high occupancy of the SERT.[1] This suggests that its ability to reduce cocaine self-administration may be mediated by a serotonergic mechanism rather than a dopaminergic one at those specific doses.[1] These findings underscore the importance of considering not just binding affinity but also the rate of onset, duration of action, and in vivo transporter occupancy when predicting the behavioral effects of a compound.

Conclusion

This compound is a valuable research tool characterized as a nonselective triple reuptake inhibitor with equipotent in vitro affinity for dopamine, serotonin, and norepinephrine transporters. Its slow onset and long duration of action, coupled with a complex in vivo profile that can be dominated by serotonergic effects at certain doses, distinguish it from other stimulants. The discrepancy between its in vitro and in vivo pharmacology makes it a particularly interesting compound for dissecting the relative contributions of the three major monoamine systems to various behaviors and for exploring the therapeutic potential of triple reuptake inhibition. The detailed study of this compound and similar compounds continues to advance our understanding of neuropharmacology and provides a basis for the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Mechanism of Action of RTI-112

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of RTI-112 (3β-(3-methyl-4-chlorophenyl)tropane-2β-carboxylic acid methyl ester hydrochloride) for the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).

Binding Affinity Profile of this compound

This compound is a synthetic phenyltropane derivative that functions as a non-selective triple reuptake inhibitor, affecting dopamine, serotonin, and norepinephrine neurotransmission.[1] Its in vitro binding profile demonstrates high and nearly equipotent affinity for all three transporters.

Quantitative Binding Data

The following table summarizes the in vitro inhibitory potency (IC50) of this compound at DAT, NET, and SERT in rat brain tissue. The data illustrates the compound's lack of significant selectivity.

| Transporter | Ligand Target | IC50 (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |

| Dopamine Transporter (DAT) | Dopamine (DA) | 1.1 | 1.3 | 0.7 |

| Norepinephrine Transporter (NET) | Norepinephrine (NE) | 0.8 | ||

| Serotonin Transporter (SERT) | Serotonin (5-HT) | 1.4 | ||

| Data sourced from Kuhar et al., 1999, as cited in Negus et al., 2007.[2] |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound is determined using competitive radioligand binding assays, which are a gold standard for quantifying ligand-receptor interactions.[3] This methodology measures the ability of a test compound (in this case, this compound) to displace a specific radioactive ligand from its target transporter.

General Protocol Outline

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to DAT, SERT, or NET (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Tissue/Cell Preparation: Homogenates of specific brain regions rich in the target transporters (e.g., striatum for DAT, cortex for NET/SERT) or cell lines stably expressing human DAT, NET, or SERT.[4][5]

-

Radioligands: High-affinity, transporter-selective radioligands. Common examples include:

-

Test Compound: this compound in a range of concentrations.

-

Buffers: Incubation buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4), wash buffer.[5]

-

Apparatus: 96-well plates, filter harvester, scintillation counter.[5]

Methodology:

-

Membrane Preparation:

-

Tissue is homogenized in a cold lysis buffer.[5]

-

The homogenate is centrifuged to pellet the cell membranes containing the transporters.[5]

-

The membrane pellet is washed and resuspended in the final assay binding buffer. Protein concentration is determined via an assay like the Pierce® BCA assay.[5]

-

-

Competitive Binding Incubation:

-

The assay is conducted in 96-well plates.[5]

-

To each well, the following are added in sequence: the membrane preparation, a solution of the competing test compound (this compound) at various concentrations, and a fixed concentration of the appropriate radioligand.[3][5]

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known, non-radioactive inhibitor (e.g., cocaine) to saturate the transporters and prevent radioligand binding.[7]

-

The plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[5]

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free, unbound radioligand.[3][7]

-

The filters are washed multiple times with an ice-cold wash buffer to remove any remaining free radioligand.[5]

-

The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[5]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding for each concentration of this compound.[7]

-

The data is plotted as specific binding versus the log concentration of this compound.

-

A non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC50 value is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action at the Synapse

Caption: this compound blocks DAT, SERT, and NET, increasing synaptic neurotransmitters.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of the Monoamine Uptake Inhibitors this compound and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture and Synthesis of a Potent Phenyltropane Analog

A Technical Guide for Researchers in Neuroscience and Drug Development

This whitepaper provides an in-depth exploration of the chemical structure, synthesis, and biological interactions of the phenyltropane derivative, 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane, a compound also known by the identifier RTI-177. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are investigating novel ligands for monoamine transporters.

Chemical Structure and Properties

RTI-177 belongs to the phenyltropane class of molecules, which are synthetic analogs of cocaine. The core of its structure is the tropane (B1204802) skeleton, a bicyclic amine. Attached to this core are two key substituents that dictate its pharmacological profile: a 4-chlorophenyl group at the 3β position and a 3-phenylisoxazol-5-yl group at the 2β position.

Table 1: Physicochemical Properties of 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane (RTI-177)

| Property | Value |

| Molecular Formula | C23H23ClN2O |

| Molecular Weight | 378.9 g/mol |

| IUPAC Name | 5-((1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-3-phenylisoxazole |

| PubChem CID | 9844379 |

Synthesis of 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane (RTI-177)

The synthesis of RTI-177 involves a multi-step process starting from commercially available precursors. The following is a representative experimental protocol adapted from the synthesis of analogous 3β-(substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes.

Experimental Protocol

Step 1: Synthesis of 3β-(4-chlorophenyl)tropane-2β-carboxaldehyde

The synthesis begins with the conversion of the corresponding 2β-carboxylic acid methyl ester to the aldehyde. This can be achieved through reduction of the ester to the alcohol, followed by oxidation to the aldehyde. A common method involves the use of diisobutylaluminium hydride (DIBAL-H) for the reduction and a subsequent Swern or Dess-Martin periodinane oxidation.

Step 2: Synthesis of Benzaldoxime (B1666162)

In a separate reaction, benzaldehyde (B42025) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide, to form benzaldoxime.

Step 3: 1,3-Dipolar Cycloaddition to form the Isoxazole (B147169) Ring

The key step in the synthesis is the 1,3-dipolar cycloaddition reaction. The benzaldoxime is first converted to the corresponding nitrile oxide in situ by treatment with an oxidizing agent like sodium hypochlorite (B82951) (bleach). The nitrile oxide then reacts with a dipolarophile, which in this case would be an alkyne derivative of the tropane aldehyde from Step 1. However, a more common and often higher-yielding approach for this specific isoxazole isomer involves the reaction of the aldehyde with hydroxylamine to form an aldoxime, which is then chlorinated and reacted with an alkyne in the presence of a base.

A more direct route to the final compound involves the reaction of the 3β-(4-chlorophenyl)tropane-2β-carboxaldehyde with hydroxylamine to form the corresponding aldoxime. This aldoxime is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to generate a hydroximoyl chloride. The in-situ generated hydroximoyl chloride undergoes a [3+2] cycloaddition with phenylacetylene (B144264) in the presence of a base (e.g., triethylamine) to yield the desired 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane.

Reaction Scheme:

An In-Depth Technical Guide on the Effects of RTI-112 on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-112, a phenyltropane derivative, is a non-selective triple reuptake inhibitor that exhibits high affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This document provides a comprehensive technical overview of the effects of this compound on these monoamine transporters. It includes a compilation of quantitative binding affinity and potency data, detailed experimental protocols for assessing its activity, and an exploration of the downstream signaling consequences of its interaction with these transporters. This guide is intended to serve as a resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction

Monoamine transporters are critical regulators of neurotransmission in the central nervous system, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. Their modulation is a key mechanism for a wide range of therapeutic agents and drugs of abuse. This compound, also known as 2β-carbomethoxy-3β-(3-methyl-4-chlorophenyl)tropane, is a synthetic stimulant that acts as a non-selective inhibitor of all three major monoamine transporters. In vitro studies have demonstrated that this compound has equipotent affinity for DAT, SERT, and NET, distinguishing it from more selective reuptake inhibitors.[1] This broad-spectrum activity makes this compound a valuable tool for investigating the integrated roles of these three neurotransmitter systems and for the development of novel therapeutics, such as potential treatments for cocaine abuse.[2][3] This technical guide will delve into the quantitative pharmacology of this compound, provide detailed methodologies for its study, and explore the downstream signaling effects of its triple reuptake inhibition.

Quantitative Data on this compound's Interaction with Monoamine Transporters

The inhibitory activity of this compound on the dopamine, norepinephrine, and serotonin transporters has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and potency (IC50) at these transporters.

Table 1: Inhibitory Potency (IC50) of this compound at Monoamine Transporters in Rat Tissue

| Transporter | IC50 (nM) | 5HT/DA Ratio | NE/DA Ratio |

| Dopamine (DA) | 1.1 | 1.3 | 0.7 |

| Norepinephrine (NE) | 0.8 | ||

| Serotonin (5HT) | 1.4 |

Data from Kuhar et al., 1999, as cited in Negus et al., 2009.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with monoamine transporters.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET in a competitive binding format.

Objective: To quantify the affinity of this compound for monoamine transporters by measuring its ability to displace a known radioligand.

Materials:

-

Membrane Preparation: Homogenates from cells expressing human DAT, SERT, or NET, or from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

For NET: [³H]Nisoxetine

-

-

Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 1 µM desipramine (B1205290) for NET).

-

Test Compound: this compound dissolved in an appropriate solvent.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail

-

96-well filter plates (e.g., GF/B or GF/C)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen membrane preparations on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA). Dilute the membranes to a final concentration of 20-50 µg of protein per well.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer + Radioligand + Membrane preparation.

-

Non-specific Binding: Non-specific binding control + Radioligand + Membrane preparation.

-

Competitive Binding: Serial dilutions of this compound + Radioligand + Membrane preparation. The final concentration of the radioligand should be approximately its Kd value.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Synaptosome Uptake Assay

This protocol measures the ability of this compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.

Objective: To determine the functional potency (IC50) of this compound in blocking the reuptake of dopamine, serotonin, and norepinephrine by their respective transporters in a more physiologically relevant ex vivo preparation.

Materials:

-

Synaptosome Preparation: Freshly dissected brain tissue (e.g., striatum for DAT, cortex for SERT and NET) from rodents.

-

Homogenization Buffer: e.g., 0.32 M sucrose (B13894) solution.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer (KRH) containing appropriate salts and glucose.

-

Radiolabeled Substrates:

-

[³H]Dopamine

-

[³H]Serotonin (5-HT)

-

[³H]Norepinephrine (NE)

-

-

Test Compound: this compound dissolved in uptake buffer.

-

Uptake Inhibitors (for defining non-specific uptake):

-

For DAT: 10 µM GBR 12909 or nomifensine.

-

For SERT: 10 µM fluoxetine or citalopram.

-

For NET: 10 µM desipramine.

-

-

Scintillation Cocktail

-

96-well filter plates and filtration apparatus

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: a. Rapidly dissect the brain region of interest in ice-cold homogenization buffer. b. Homogenize the tissue using a Dounce homogenizer. c. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. d. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes. e. Resuspend the synaptosomal pellet in ice-cold uptake buffer. Determine the protein concentration.

-

Uptake Assay: a. In a 96-well plate, pre-incubate the synaptosomes with various concentrations of this compound or the appropriate uptake inhibitor (for non-specific uptake) for 10-20 minutes at 37°C. b. Initiate the uptake by adding the radiolabeled substrate. c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate the uptake by rapid filtration through filter plates and wash several times with ice-cold uptake buffer.

-

Scintillation Counting and Data Analysis: a. Dry the filters, add scintillation cocktail, and measure radioactivity. b. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. c. Plot the percent inhibition of specific uptake as a function of this compound concentration and determine the IC50 value.

Workflow Diagram:

Downstream Signaling Pathways

The simultaneous inhibition of DAT, SERT, and NET by this compound leads to a significant increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine. This elevation in neurotransmitter levels triggers a complex array of downstream signaling events. While the complete signaling network is intricate and not fully elucidated, key pathways known to be affected by the modulation of monoamine levels are described below.

The increased availability of these monoamines leads to enhanced activation of their respective postsynaptic receptors. This can initiate a cascade of intracellular events, often involving G-protein coupled receptors (GPCRs) and the modulation of second messenger systems like cyclic AMP (cAMP) and inositol (B14025) phosphates. These changes can, in turn, influence the activity of various protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[4] Ultimately, these signaling cascades can lead to alterations in gene expression and neuronal plasticity, which are thought to underlie the long-term behavioral effects of triple reuptake inhibitors.[5][6][7]

Signaling Pathway Diagram:

Conclusion

This compound is a potent, non-selective inhibitor of the dopamine, serotonin, and norepinephrine transporters. Its ability to simultaneously block the reuptake of these three key neurotransmitters makes it an invaluable research tool for dissecting the complexities of monoaminergic signaling and its role in behavior and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other triple reuptake inhibitors. Further investigation into the specific downstream signaling cascades activated by this class of compounds will be crucial for understanding their full therapeutic potential and for the rational design of next-generation neuromodulatory agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of the Monoamine Uptake Inhibitors this compound and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase-Mediated Signaling Cascades in Mood Disorders and Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of RTI-112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-112, a phenyltropane derivative, is a non-selective triple reuptake inhibitor that targets the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Its in vitro profile reveals equipotent affinity across these three key monoamine transporters, distinguishing it from more selective reuptake inhibitors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinities, functional potencies, and the detailed experimental protocols used to determine these properties. The information presented is intended to support further research and drug development efforts involving this and similar compounds.

Core Pharmacological Profile of this compound

This compound is characterized by its high affinity and potent inhibition of all three major monoamine transporters. In vitro studies have consistently demonstrated its non-selective profile, with comparable binding affinities and uptake inhibition values for DAT, SERT, and NET. This contrasts with its in vivo effects, where at certain doses, it can show preferential occupancy of SERT.

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative data for this compound's interaction with monoamine transporters. This data is compiled from authoritative studies and provides a clear comparison of its potency at each target.

| Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| Dopamine Transporter (DAT) | 1.3 | 1.8 |

| Serotonin Transporter (SERT) | 1.2 | 2.9 |

| Norepinephrine Transporter (NET) | 1.8 | 2.5 |

Caption: In vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Caption: this compound's dual action: competitive binding and uptake inhibition.

Caption: Workflow for a typical radioligand binding assay.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (saturating concentration of a known inhibitor), and competitor binding (serial dilutions of this compound).

-

Reaction Mixture: To each well, add the appropriate components: assay buffer, radioligand at a concentration near its Kₑ value, and either vehicle, non-specific inhibitor, or this compound dilution.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

Materials:

-

Fresh or frozen brain tissue (e.g., rat striatum for dopamine, whole brain minus cerebellum for serotonin and norepinephrine).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, and [³H]norepinephrine.

-

This compound stock solution and serial dilutions.

-

Krebs-Ringer-HEPES buffer (or similar physiological buffer).

-

Reagents for synaptosome preparation (e.g., sucrose (B13894) solutions).

-

Homogenizer.

-

Centrifuge.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

-

-

Plate Setup: In a 96-well plate, add the synaptosomal preparation to each well.

-

Pre-incubation: Add serial dilutions of this compound or vehicle to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at a physiological temperature (e.g., 37°C).

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

-

Uptake Termination: After a short incubation period (typically a few minutes, within the linear range of uptake), terminate the reaction by rapid filtration through glass fiber filters. Immediately wash the filters with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Data Analysis: Define 100% uptake as the amount measured in the absence of any inhibitor and 0% uptake as the amount measured in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine or a selective inhibitor for the respective transporter). Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The in vitro characterization of this compound reveals it to be a potent, non-selective inhibitor of the dopamine, serotonin, and norepinephrine transporters. The data and protocols presented in this guide provide a foundational understanding of its pharmacological profile at the molecular level. This information is critical for researchers investigating the therapeutic potential and neurobiological effects of triple reuptake inhibitors and for professionals involved in the development of novel central nervous system agents. The provided diagrams and detailed methodologies offer a practical resource for designing and interpreting in vitro studies of this compound and related compounds.

Pharmacological Profile of RTI-112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-112, chemically known as 2β-carbomethoxy-3β-(3-methyl-4-chlorophenyl)tropane, is a synthetic phenyltropane derivative that acts as a non-selective triple reuptake inhibitor of the monoamine neurotransmitters serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] Its in vitro profile demonstrates equipotent affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] In vivo studies reveal a pharmacological profile distinct from many other stimulants, characterized by a slower onset and longer duration of action.[1] Notably, at doses effective in reducing cocaine self-administration, this compound exhibits preferential occupancy of SERT over DAT, suggesting a significant serotonergic component to its mechanism of action.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

In Vitro Pharmacology: Monoamine Transporter Binding Affinity

The primary mechanism of action of this compound is the inhibition of monoamine reuptake at DAT, NET, and SERT. The binding affinity of this compound to these transporters has been characterized through radioligand binding assays.

Quantitative Data: Binding Affinity

The inhibitory potency of this compound at the dopamine, norepinephrine, and serotonin transporters is summarized in the table below. The data presented are IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to its target.

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 1.1 |

| Norepinephrine Transporter (NET) | 0.8 |

| Serotonin Transporter (SERT) | 1.4 |

| Data from Kuhar et al., 1999, as cited in Negus et al., 2008.[2] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[3] Competition binding assays, as were likely used to determine the IC50 values for this compound, involve the following general steps:

-

Tissue Preparation: Homogenates of brain tissue rich in the transporters of interest (e.g., striatum for DAT, cortex for NET and SERT) are prepared from laboratory animals (e.g., rats). This involves dissecting the brain region, homogenizing it in a suitable buffer, and centrifuging to isolate the cell membranes containing the transporters.

-

Incubation: The membrane homogenates are incubated with a specific radioligand (a radioactive molecule that binds to the transporter) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is typically achieved through rapid filtration, where the mixture is passed through a filter that traps the membranes with the bound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve. The Ki value, a more direct measure of affinity, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

In Vivo Pharmacology: Neurochemical and Behavioral Effects

The in vivo effects of this compound have been investigated through microdialysis studies to measure changes in extracellular neurotransmitter levels and through various behavioral pharmacology paradigms.

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[4] Studies have shown that this compound, as a monoamine reuptake inhibitor, increases the extracellular concentrations of dopamine and serotonin.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation of Guide Cannula: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal (e.g., rat).

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).

-

Neurotransmitter Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.

This compound Mechanism of Action

Behavioral Effects

The behavioral pharmacology of this compound has been explored in various animal models, including locomotor activity assays and drug discrimination studies.

Locomotor activity is a measure of general behavioral arousal and is often used to assess the stimulant or sedative effects of drugs.

Quantitative Data: Locomotor Activity

Experimental Protocol: Locomotor Activity Assessment

-

Apparatus: Animals (e.g., rats or mice) are placed in an open-field arena or a specialized activity chamber equipped with infrared beams to automatically detect and record movement.

-

Acclimation: Animals may be allowed a period to acclimate to the test environment before drug administration.

-

Drug Administration: this compound or a vehicle control is administered at various doses.

-

Data Collection: Locomotor activity, often measured as distance traveled, number of beam breaks, or time spent moving, is recorded for a set duration.

-

Data Analysis: The effects of different doses of this compound on locomotor activity are compared to the vehicle control group.

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to receive a reward.

Quantitative Data: Drug Discrimination

Specific ED50 values for this compound in drug discrimination studies are not consistently reported. However, in rhesus monkeys trained to discriminate cocaine from saline, this compound has been shown to decrease cocaine self-administration, with an ED50 value for this effect presented in the table below.[2]

| Behavioral Effect | Species | ED50 (mg/kg/hr) |

| Reduction of Cocaine Self-Administration | Rhesus Monkey | ~0.004 (estimated) |

| Data from Negus et al., 2008.[2] |

Experimental Protocol: Drug Discrimination

-

Apparatus: A standard two-lever operant conditioning chamber is used.

-

Training: Animals (e.g., rats or non-human primates) are trained to press one lever after receiving an injection of a specific training drug (e.g., cocaine) and the other lever after receiving a vehicle injection to receive a reward (e.g., food pellet or sweet liquid).

-

Testing: Once the animals have learned to reliably discriminate between the training drug and vehicle, test sessions are conducted. In these sessions, various doses of a novel compound (e.g., this compound) are administered, and the percentage of responses on the drug-appropriate lever is measured.

-

Data Analysis: The extent to which the novel compound substitutes for the training drug is determined. Full substitution suggests similar subjective effects. The ED50 is the dose of the test drug that produces 50% drug-appropriate responding.

Drug Discrimination Workflow

In Vivo Transporter Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to measure the occupancy of neurotransmitter transporters by a drug in the living brain.

Studies have indicated that at its ED50 for suppressing cocaine administration, this compound shows high occupancy of the serotonin transporter (SERT) with virtually no occupancy of the dopamine transporter (DAT).[1] A significantly higher dose is required to achieve greater than 70% DAT occupancy, a level often associated with the reinforcing effects of stimulants.[1] This preferential SERT occupancy at behaviorally relevant doses underscores the significant role of the serotonin system in the pharmacological effects of this compound.

Summary and Conclusion

This compound is a non-selective monoamine reuptake inhibitor with roughly equipotent in vitro affinity for the dopamine, norepinephrine, and serotonin transporters. Its in vivo pharmacological profile is distinguished by a slower onset and longer duration of action compared to other phenyltropane stimulants. A key characteristic of this compound is its preferential occupancy of the serotonin transporter at doses that are effective in preclinical models of cocaine abuse. This suggests that its therapeutic potential may be mediated, at least in part, through a serotonergic mechanism. The data and experimental protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of the Monoamine Uptake Inhibitors this compound and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release - PubMed [pubmed.ncbi.nlm.nih.gov]

RTI-112 Dopamine Transporter Occupancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-112, or 2β-carbomethoxy-3β-(3-methyl-4-chlorophenyl)tropane, is a synthetic phenyltropane derivative that acts as a non-selective monoamine transporter inhibitor. It exhibits in vitro affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, making it a molecule of significant interest in neuropharmacology and drug development, particularly in the context of cocaine addiction research. This technical guide provides an in-depth overview of the dopamine transporter occupancy of this compound, compiling quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Data on Transporter Occupancy

The in vivo occupancy of monoamine transporters by this compound has been primarily investigated using Positron Emission Tomography (PET) in non-human primates. These studies are crucial for understanding the relationship between dose, transporter occupancy, and behavioral effects.

Table 1: In Vivo Monoamine Transporter Occupancy of this compound in Rhesus Monkeys

| Dose (mg/kg, i.v.) | Dopamine Transporter (DAT) Occupancy (%) | Serotonin Transporter (SERT) Occupancy (%) | Norepinephrine Transporter (NET) Occupancy (%) | Reference |

| ED50 (for cocaine suppression) | Not significant | High | Not reported | [1] |

| High Dose | >70 | High | Not reported | [1] |

Note: The precise ED50 dose and the specific "high dose" with corresponding exact occupancy percentages from the primary literature (Lindsey et al., 2004) were not directly accessible. The table reflects the qualitative descriptions found in secondary sources referencing this study.

In vitro binding assays have established the affinity of this compound for the three monoamine transporters.

Table 2: In Vitro Binding Affinity (Ki, nM) of this compound

| Transporter | Binding Affinity (Ki, nM) |

| DAT | Equipotent to SERT and NET |

| SERT | Equipotent to DAT and NET |

| NET | Equipotent to DAT and SERT |

Note: The in vitro binding affinities of this compound are described as equipotent across the dopamine, serotonin, and norepinephrine transporters. Specific Ki values can be found in specialized pharmacological databases.

Experimental Protocols

The following sections detail the methodologies employed in the PET imaging studies to determine this compound transporter occupancy.

Animal Subjects and Housing

Studies are typically conducted in adult male and female rhesus monkeys (Macaca mulatta). Animals are housed individually with access to food and water, and maintained on a regular light/dark cycle. All experimental procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Positron Emission Tomography (PET) Imaging for DAT Occupancy

a. Radiotracer: The most common radiotracer used for DAT imaging in these studies is [¹⁸F]FECNT (8-(2-fluoroethyl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane), a cocaine analog that binds with high affinity to the DAT.

b. Anesthesia and Animal Preparation: On the day of the scan, animals are fasted and initially anesthetized with ketamine hydrochloride. Anesthesia is then maintained throughout the imaging procedure with isoflurane. Vital signs, including heart rate, blood pressure, and respiration, are monitored continuously. An intravenous catheter is placed for radiotracer and drug administration.

c. Image Acquisition: PET scans are performed using a high-resolution scanner. A transmission scan is first acquired for attenuation correction. Following the transmission scan, a bolus of [¹⁸F]FECNT is injected intravenously, and dynamic emission scanning begins simultaneously. Scanning is typically conducted for 90-120 minutes.

d. Occupancy Scans: To determine DAT occupancy by this compound, baseline scans (without this compound administration) are first performed. Subsequently, this compound is administered intravenously at various doses, and PET scans are repeated after a predetermined pretreatment time (e.g., 30-60 minutes) to allow for drug distribution and binding.

e. Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images, typically including the striatum (caudate and putamen), which has a high density of DAT, and a reference region with negligible DAT density, such as the cerebellum. Time-activity curves (TACs) are generated for each ROI. The binding potential (BP_ND) is calculated using a simplified reference tissue model (SRTM).

f. Occupancy Calculation: Dopamine transporter occupancy is calculated as the percentage reduction in the specific binding of the radiotracer after this compound administration compared to the baseline scan:

Occupancy (%) = [ (BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline ] * 100

Positron Emission Tomography (PET) Imaging for SERT Occupancy

A similar protocol is followed for determining SERT occupancy, with the primary difference being the radiotracer used.

a. Radiotracer: A commonly used radiotracer for SERT imaging is [¹¹C]DASB (3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile), which has high affinity and selectivity for the serotonin transporter.

b. Image Acquisition and Analysis: The procedures for anesthesia, animal preparation, image acquisition, and analysis are analogous to those described for DAT imaging. The primary ROIs for SERT include the thalamus and brainstem, with the cerebellum often used as the reference region.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the dopamine synapse.

Experimental Workflow for PET Occupancy Study

Caption: Workflow for a typical this compound PET occupancy study.

Conclusion

This compound demonstrates a complex pharmacological profile, with a notable divergence between its in vitro equipotent binding affinities and its in vivo transporter occupancy. At doses effective in reducing cocaine self-administration, this compound preferentially occupies the serotonin transporter, with significant dopamine transporter occupancy observed only at higher doses. This highlights the critical importance of in vivo imaging studies, such as PET, in understanding the neurobiological effects of potential pharmacotherapies. The detailed experimental protocols provided herein serve as a guide for researchers designing and interpreting studies on this compound and other monoamine transporter ligands. Further research is warranted to fully elucidate the therapeutic potential and the precise mechanisms of action of this compound.

References

An In-Depth Technical Guide to the Serotonin Transporter Binding of RTI-112

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-112, a phenyltropane derivative, is a non-selective triple reuptake inhibitor that interacts with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. This document provides a comprehensive technical overview of the binding characteristics of this compound, with a primary focus on its interaction with the serotonin transporter. We present quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant workflows. This guide is intended for scientific professionals engaged in neuropharmacology research and the development of CNS-active agents.

Binding Profile of this compound at Monoamine Transporters

This compound is characterized by its high-affinity, non-selective binding to all three major monoamine transporters. In vitro studies demonstrate that it has equipotent affinity for the serotonin, norepinephrine, and dopamine transporters.[1][2] This profile is similar to that of cocaine, though their in vivo effects differ significantly.[1] The inhibitory potencies (IC50) derived from radioligand binding assays are summarized below.

Data Presentation: In Vitro Binding Affinity of this compound

The following table presents the quantitative data for this compound's potency in blocking monoamine reuptake, as determined in rat brain tissue.

| Transporter | IC50 (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |

| Dopamine Transporter (DAT) | 1.1 | 1.3 | 0.7 |

| Norepinephrine Transporter (NET) | 0.8 | - | - |

| Serotonin Transporter (SERT) | 1.4 | - | - |

| Data sourced from Kuhar et al., 1999, as cited in Negus et al., 2008.[2] |

Mechanism of Action at the Serotonergic Synapse

As a competitive reuptake inhibitor, this compound binds to the serotonin transporter on the presynaptic neuron. This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration and prolonged residence time of the neurotransmitter in the synapse. The elevated synaptic serotonin levels result in enhanced activation of postsynaptic serotonin receptors.

Caption: Mechanism of this compound at the serotonin transporter (SERT).

Logical Relationship: this compound Binding Profile

The defining in vitro characteristic of this compound is its near-equal affinity for the three primary monoamine transporters. This lack of selectivity is a key differentiator from many other reuptake inhibitors and is clearly illustrated by the comparable nanomolar IC50 values.

Caption: this compound's equipotent inhibition of monoamine transporters.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound for monoamine transporters is determined using competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a specific, high-affinity radioligand from its target transporter in brain tissue homogenates or cell lines expressing the recombinant transporter.

General Workflow

The process involves preparing the biological sample, incubating it with the radioligand and competitor, separating bound from free radioactivity, and quantifying the results to determine inhibitory potency.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology

-

Tissue Preparation: Rat brain regions rich in the target transporters (e.g., striatum for DAT, cortex for SERT and NET) are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Radioligands: Specific radioligands are used for each transporter:

-

SERT: [³H]citalopram or [¹²⁵I]RTI-55.

-

DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

NET: [³H]nisoxetine.

-

-

Assay Incubation: In assay tubes, the prepared membranes are incubated with a fixed concentration of the chosen radioligand (typically at or near its Kd value) and a range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Defining Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a known selective inhibitor (e.g., 1 µM fluoxetine (B1211875) for SERT, 1 µM GBR12909 for DAT) to saturate the specific binding sites. The radioactivity measured in these tubes represents non-specific binding.

-

Separation and Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each this compound concentration. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

In Vivo Serotonin Transporter Occupancy

A critical aspect of this compound's pharmacology is the distinction between its in vitro binding profile and its in vivo effects. Despite its equipotent in vitro affinities, in vivo studies show a marked preference for SERT at behaviorally effective doses.[1]

At the ED50 (the dose effective in 50% of subjects for a given behavioral endpoint, such as suppressing cocaine administration), this compound occupies a substantial portion of serotonin transporters.[1] Conversely, at the same dose, there is virtually no occupancy of dopamine transporters.[1] A significantly higher dose is required to achieve meaningful DAT occupancy (>60-70%), which is the level typically associated with the reinforcing effects of stimulants like cocaine.[1] This discrepancy suggests that the serotonergic activity of this compound is the primary driver of its observed behavioral effects at lower dose ranges, and it may explain why this compound is not reliably self-administered in preclinical models, unlike DAT-selective inhibitors.[1] These occupancy studies are typically performed using non-invasive imaging techniques like Positron Emission Tomography (PET) with selective radiotracers such as [¹¹C]DASB.

References

The Interaction of RTI-112 with the Norepinephrine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-112, also known as 2β-carbomethoxy-3β-(3-methyl-4-chlorophenyl)tropane, is a synthetic phenyltropane derivative that acts as a nonselective monoamine reuptake inhibitor. It exhibits a high affinity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. This technical guide provides an in-depth overview of the interaction between this compound and the norepinephrine transporter, compiling available data on its binding affinity and functional potency. Detailed experimental protocols for assays used to characterize this interaction are provided, along with visualizations of key experimental workflows and potential downstream signaling pathways.

Data Presentation

While precise numerical values for the binding affinity (Ki) and functional potency (IC50) of this compound specifically at the norepinephrine transporter are not consistently reported in publicly available literature, in vitro studies have repeatedly characterized this compound as having equipotent affinity across the three major monoamine transporters: SERT, NET, and DAT. This profile is comparable to cocaine in its non-selectivity, although this compound exhibits distinct in vivo pharmacokinetic and pharmacodynamic properties, such as a slower onset and longer duration of action.

For comparative purposes, this section presents a qualitative summary of the available data.

Table 1: Summary of In Vitro Binding Affinity and Functional Potency of this compound at Monoamine Transporters

| Transporter | Binding Affinity (Ki) | Functional Potency (IC50) - Uptake Inhibition |

| Norepinephrine Transporter (NET) | Equipotent with DAT and SERT | Potent inhibitor of norepinephrine uptake |

| Dopamine Transporter (DAT) | Equipotent with NET and SERT | Potent inhibitor of dopamine uptake |

| Serotonin Transporter (SERT) | Equipotent with NET and DAT | Potent inhibitor of serotonin uptake |

Experimental Protocols

The characterization of the interaction between this compound and the norepinephrine transporter relies on established in vitro assays. The following are detailed methodologies for two key experiments: a radioligand binding assay to determine binding affinity and a norepinephrine uptake inhibition assay to assess functional potency.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay quantifies the affinity of a test compound (this compound) for the norepinephrine transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to NET. A commonly used radioligand for NET is [3H]nisoxetine.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET or CHO-hNET cells.

-

Radioligand: [3H]nisoxetine (specific activity typically 70-90 Ci/mmol).

-

Test Compound: this compound.

-

Reference Compound (for non-specific binding): Desipramine (B1205290) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing hNET to confluency.

-

Harvest cells and centrifuge to form a pellet.

-

Wash the pellet with ice-cold assay buffer.

-

Homogenize the cells in assay buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [3H]nisoxetine (at a concentration near its Kd, e.g., 1-3 nM), and the cell membrane preparation.

-

Non-specific Binding: Add desipramine (10 µM), [3H]nisoxetine, and the cell membrane preparation.

-

Competitive Binding: Add serial dilutions of this compound, [3H]nisoxetine, and the cell membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-180 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]nisoxetine) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[3H]Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Materials:

-

Cells: A cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET).

-

Radiolabeled Substrate: [3H]Norepinephrine.

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (KRHB) or a similar physiological salt solution.

-

Inhibitor for Non-specific Uptake: Desipramine (10 µM).

-

Scintillation Cocktail.

-

96-well microplates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture:

-

Plate the hNET-expressing cells in a 96-well plate and allow them to adhere and grow to form a confluent monolayer.

-

-

Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]Norepinephrine to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

To determine non-specific uptake, incubate a set of cells with desipramine before adding the radiolabeled substrate.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution from the wells.

-

Wash the cells multiple times with ice-cold uptake buffer to remove extracellular [3H]Norepinephrine.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in the wells (e.g., with a lysis buffer or distilled water).

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical downstream signaling pathways affected by NET inhibition and the workflows for the key experimental protocols described above.

Caption: NET inhibition by this compound increases synaptic norepinephrine.

Caption: Workflow for a NET radioligand binding assay.

Caption: Workflow for a [3H]norepinephrine uptake assay.

Conclusion

This compound is a potent, non-selective inhibitor of the norepinephrine transporter, with an in vitro affinity that is comparable to its affinity for the dopamine and serotonin transporters. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the norepinephrine transporter. Further research is warranted to elucidate the precise quantitative binding and functional parameters of this compound at NET and to fully understand the downstream signaling consequences of this interaction. Such studies will be crucial for advancing our understanding of the therapeutic potential and neuropharmacological profile of this and related phenyltropane compounds.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RTI-112

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-112, a phenyltropane derivative, is a non-selective monoamine reuptake inhibitor with equipotent in vitro affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. Despite its balanced in vitro profile, in vivo studies reveal a preferential occupancy of SERT at behaviorally effective doses, suggesting a more complex mechanism of action than predicted by binding affinities alone. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and processes to facilitate a deeper understanding of this compound for research and drug development purposes.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

In Vitro Binding Affinity

This compound exhibits high and nearly equal affinity for DAT, NET, and SERT in rat brain tissue. The IC50 values, which represent the concentration of the drug that inhibits 50% of radioligand binding, are in the low nanomolar range, indicating potent interaction with all three transporters.

| Transporter | IC50 (nM)[2] |

| Dopamine Transporter (DAT) | 1.1 |

| Norepinephrine Transporter (NET) | 0.8 |

| Serotonin Transporter (SERT) | 1.4 |

In Vivo Receptor Occupancy